
6-Diethylamino-1-morpholino-2-hexyne
Overview
Description
6-Diethylamino-1-morpholino-2-hexyne is a synthetic compound with the molecular formula C14H26N2O. It belongs to the class of heterocyclic compounds containing a terminal alkyne function. This compound is known for its unique chemical structure, which includes a diethylamino group, a morpholino group, and a hexyne chain. It is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-1-morpholino-2-hexyne typically involves the reaction of diethylamine with 1-bromo-2-hexyne in the presence of a base, followed by the addition of morpholine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Diethylamino-1-morpholino-2-hexyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or morpholino groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
6-Diethylamino-1-morpholino-2-hexyne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Diethylamino-1-morpholino-2-hexyne involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Diethylamino-1-morpholino-2-hexyne include:
- 6-Diethylamino-1-piperidino-2-hexyne
- 6-Diethylamino-1-pyrrolidino-2-hexyne
- 6-Diethylamino-1-azepano-2-hexyne .
Uniqueness
This compound is unique due to its combination of a diethylamino group, a morpholino group, and a terminal alkyne. This structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Biological Activity
Overview
6-Diethylamino-1-morpholino-2-hexyne is a synthetic compound characterized by its unique molecular structure, which includes a diethylamino group, a morpholino group, and a terminal alkyne. This compound, with the molecular formula C14H26N2O, has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of diethylamine with 1-bromo-2-hexyne in the presence of a base, followed by the addition of morpholine. The reaction conditions often utilize solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under inert atmospheres to ensure optimal yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure allows it to bind to various enzymes or receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling : It may affect signaling pathways, influencing cell proliferation and apoptosis.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.
- Antimicrobial Properties : Investigations into its antimicrobial potential have shown promising results against various pathogens.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations, suggesting potential as an anticancer agent.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa | 10 | Significant inhibition |
MCF-7 | 15 | Moderate inhibition |
A549 (Lung Cancer) | 12 | Significant inhibition |
- Antimicrobial Testing : In vitro tests against bacterial strains revealed that the compound exhibited bactericidal activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the morpholino and diethylamino groups significantly affect the biological activity of the compound. For example, substituting different alkyl groups or altering the morpholine structure can enhance potency and selectivity towards specific biological targets.
SAR Analysis Table
Modification | Effect on Activity |
---|---|
Morpholine → Piperidine | Increased potency by 2-fold |
Diethylamino → Dimethylamine | Enhanced selectivity for target enzyme |
Properties
IUPAC Name |
N,N-diethyl-6-morpholin-4-ylhex-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-15(4-2)9-7-5-6-8-10-16-11-13-17-14-12-16/h3-5,7,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRDWDDSXUATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC#CCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984827 | |
Record name | N,N-Diethyl-6-(morpholin-4-yl)hex-4-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-91-7 | |
Record name | NSC59771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-6-(morpholin-4-yl)hex-4-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DIETHYLAMINO-1-MORPHOLINO-2-HEXYNE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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